molecular formula C10H15N3 B1353999 1-Methyl-4-(pyridin-3-YL)piperazine CAS No. 223794-26-1

1-Methyl-4-(pyridin-3-YL)piperazine

Cat. No.: B1353999
CAS No.: 223794-26-1
M. Wt: 177.25 g/mol
InChI Key: HBWGDGHGYGHWKD-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-3-YL)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinyl group.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . More research is needed to identify the specific targets of this compound.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of this compound.

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(pyridin-3-YL)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting the expression of specific genes . These effects on cellular metabolism can result in changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to various cellular responses . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can also result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell growth and metabolism . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These dosage-dependent effects are crucial for understanding the safety and efficacy of the compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a key role in the oxidation and reduction of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, the compound may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, as the compound needs to reach its target sites to exert its effects . Additionally, the interaction of the compound with transporters and binding proteins can influence its accumulation and clearance from the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is therefore a key determinant of its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyridin-3-YL)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-chloropyridine under basic conditions . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyridin-3-YL)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(pyridin-3-YL)piperazine has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-4-(4-pyridinyl)piperazine
  • 1-Methyl-4-(2-pyridinyl)piperazine
  • 1-Methyl-4-(4-piperidinyl)piperazine

Comparison: 1-Methyl-4-(pyridin-3-YL)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and drug development .

Properties

IUPAC Name

1-methyl-4-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWGDGHGYGHWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434839
Record name 1-methyl-4-pyridin-3-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223794-26-1
Record name 1-methyl-4-pyridin-3-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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